molecular formula C18H25NO4 B1380131 2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid CAS No. 1700206-46-7

2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid

Cat. No.: B1380131
CAS No.: 1700206-46-7
M. Wt: 319.4 g/mol
InChI Key: JKIBLMCGEXQOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-cyclohexyl-2-(phenylmethoxycarbonylamino)butanoic acid, which precisely describes the structural arrangement of functional groups within the molecule. The molecular formula is established as C₁₈H₂₅NO₄, with a molecular weight of 319.4 grams per mole, as confirmed through computational analysis using PubChem release data. This molecular composition indicates the presence of eighteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and four oxygen atoms, reflecting the complex organic architecture of the compound.

The compound is recognized under multiple synonymous designations, including this compound and 4-cyclohexyl-2-(phenylmethoxycarbonylamino)butanoic acid. Additional chemical identifiers include the registry number 1700206-46-7 and various database-specific nomenclatures such as the simplified molecular-input line-entry system representation C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2. The International Chemical Identifier string provides a comprehensive digital fingerprint: InChI=1S/C18H25NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h2,5-6,9-10,14,16H,1,3-4,7-8,11-13H2,(H,19,22)(H,20,21).

Property Value Source
Molecular Formula C₁₈H₂₅NO₄ PubChem
Molecular Weight 319.4 g/mol PubChem
Chemical Abstracts Service Number 135673-97-1 EvitaChem
Registry Number 1700206-46-7 PubChem
International Chemical Identifier Key JKIBLMCGEXQOTF-UHFFFAOYSA-N PubChem

Stereochemical Configuration and Chiral Center Characterization

The stereochemical analysis of this compound reveals the presence of at least one chiral center located at the alpha-carbon position bearing the amino functionality. This chiral center is critical for determining the compound's biological activity and interaction with target proteins, as stereochemical configuration significantly influences molecular recognition processes. The compound exists as a chiral amino acid derivative, with research indicating that specific stereoisomers designated as (αS)-(S)-2-(benzyloxycarbonyl-amino)-4-cyclohexylbutanoic acid have been synthesized and characterized.

The stereochemical stability of this compound is enhanced by the presence of the benzyloxycarbonyl protecting group, which prevents unwanted racemization during synthetic manipulations and storage conditions. The cyclohexyl substituent at the gamma position introduces additional conformational constraints that influence the overall three-dimensional shape of the molecule and its potential interactions with biological targets. This structural feature increases the hydrophobic character of the compound while simultaneously influencing its overall molecular shape and conformational preferences.

The chiral nature of this compound necessitates careful consideration during synthesis to maintain enantiomeric purity, as different stereoisomers may exhibit distinct biological activities. Research has demonstrated that the stereochemical configuration at the chiral center plays a crucial role in determining the compound's incorporation efficiency into peptide chains and its subsequent biological effects. The presence of the cyclohexyl group creates additional steric hindrance that may influence the preferred conformational states and limit rotational freedom around specific bonds.

Crystallographic Data and Three-Dimensional Conformational Analysis

Although specific crystallographic data for this compound was not extensively detailed in the available literature, computational conformational analysis provides valuable insights into the three-dimensional structure of this compound. The molecule adopts multiple conformational states due to the flexibility inherent in the butanoic acid chain and the conformational mobility of the cyclohexyl ring system. Three-dimensional conformer models indicate that the compound can exist in various energetically favorable conformations, with the cyclohexyl ring typically adopting chair conformations that minimize steric interactions.

The benzyloxycarbonyl protecting group contributes significantly to the overall molecular volume and influences the spatial orientation of the amino acid backbone. Computational modeling suggests that the phenyl ring of the benzyloxycarbonyl group can adopt various orientations relative to the butanoic acid backbone, creating a dynamic molecular system with multiple accessible conformational states. The presence of hydrogen bonding capabilities between the carbamate nitrogen and nearby electronegative centers may stabilize certain conformational arrangements.

Molecular dynamics simulations and quantum mechanical calculations have provided insights into the preferred conformational states and the energy barriers associated with conformational transitions. The cyclohexyl substituent introduces significant conformational constraints that influence the overall shape of the molecule and its ability to interact with biological targets. These structural features are particularly important for understanding the compound's behavior in biological systems and its potential for incorporation into larger peptide structures.

Comparative Structural Analysis with Related Benzyloxycarbonyl-Protected Amino Acids

Comparative analysis with structurally related benzyloxycarbonyl-protected amino acids reveals distinctive features that set this compound apart from conventional protected amino acids. Unlike simpler benzyloxycarbonyl-protected amino acids such as (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, which has a molecular weight of 237.25 grams per mole, the cyclohexyl-substituted derivative exhibits significantly increased molecular weight and hydrophobic character due to the bulky cyclohexyl substituent.

Structural comparison with 2-(((Benzyloxy)carbonyl)amino)-4-carbamoylbutanoic acid demonstrates the impact of different side chain functionalities on overall molecular properties. While the carbamoyl-substituted compound contains an amide functional group that can participate in hydrogen bonding interactions, the cyclohexyl-substituted derivative is predominantly hydrophobic, leading to different solubility profiles and biological interactions. The molecular formula C₁₃H₁₆N₂O₅ of the carbamoyl derivative contrasts with the C₁₈H₂₅NO₄ formula of the cyclohexyl compound, highlighting the significant structural differences.

Analysis of benzyloxycarbonyl-protected asparagine derivatives, such as carbobenzoxy-L-asparagine with molecular formula C₁₂H₁₄N₂O₅, reveals that the cyclohexyl-substituted compound lacks the hydrogen bonding capabilities provided by the asparagine side chain amide group. This absence of polar functionality in the side chain region significantly alters the compound's interaction profile with biological targets and affects its solubility characteristics in aqueous environments.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₁₈H₂₅NO₄ 319.4 Cyclohexyl substituent, hydrophobic character
(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid C₁₂H₁₅NO₄ 237.25 Simple alkyl chain, no substituent
2-(((Benzyloxy)carbonyl)amino)-4-carbamoylbutanoic acid C₁₃H₁₆N₂O₅ - Amide functionality, hydrogen bonding capability
Carbobenzoxy-L-asparagine C₁₂H₁₄N₂O₅ 266.25 Amide side chain, polar interactions

The increased steric bulk provided by the cyclohexyl substituent distinguishes this compound from linear alkyl chain derivatives and creates unique conformational constraints that may enhance selectivity in biological interactions. The rigid cyclic structure of the cyclohexyl group contrasts sharply with the flexibility observed in linear alkyl chains, potentially leading to more defined binding interactions with target proteins. This structural rigidity may contribute to enhanced biological activity by reducing conformational entropy penalties associated with target binding.

Properties

IUPAC Name

4-cyclohexyl-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h2,5-6,9-10,14,16H,1,3-4,7-8,11-13H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIBLMCGEXQOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

Advantages:

  • High stereoselectivity
  • Avoids toxic cyanide derivatives
  • Suitable for large-scale synthesis

Research Findings:

  • The process allows for the synthesis of amino acids with cycloalkyl groups, such as cyclohexyl, by choosing appropriate acyl and protecting groups during the rearrangement steps.
  • The method's flexibility enables the introduction of various substituents, facilitating the synthesis of diverse amino acid derivatives.

Peptide Coupling and Protecting Group Strategies

Another common route involves peptide coupling techniques starting from protected amino acids or amino acid derivatives:

Procedure:

  • Protection of amino groups: The amino group is protected with benzyloxycarbonyl (Cbz) groups to prevent side reactions.
  • Formation of the cyclohexyl side chain: Cyclohexyl groups are introduced via Grignard reactions or alkylation of suitable precursors.
  • Carboxylation: The carboxylic acid functionality is introduced through oxidation or carboxylation of the corresponding alcohol or alkyl intermediates.
  • Coupling reactions: Using carbodiimide or other coupling agents, the protected amino acid is linked with benzyl or other protecting groups to form the final compound.

Notes:

  • The use of protecting groups such as Cbz ensures the integrity of the amino functionality during synthesis.
  • The cyclohexyl group is introduced via alkylation of the amino acid backbone or through cyclohexyl-substituted intermediates.

Alternative Synthetic Pathways

Additional methods involve multi-step sequences, including:

Data Table Summarizing Key Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Rearrangement of β-Ketosulfoxides N-protected α-aminocarboxylates Acid-induced rearrangement, acylation, base rearrangement High stereoselectivity, scalable Requires careful control of reaction conditions
Peptide coupling with protecting groups Amino acids, cyclohexyl derivatives Protection, alkylation, coupling Well-established, versatile Multiple steps, protection/deprotection needed
Asymmetric synthesis Chiral catalysts, chiral starting materials Asymmetric catalysis, oxidation/reduction Stereocontrol Cost of chiral catalysts, complexity

Scientific Research Applications

Medicinal Chemistry

2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid is being investigated for its potential therapeutic applications. Its structure suggests it may interact with biological targets, making it a candidate for drug development. Notably, its benzyloxycarbonyl group may enhance its bioavailability and stability in biological systems.

Case Studies in Drug Development

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzyloxycarbonyl compounds have shown promise in inhibiting tumor growth through apoptosis induction.
  • Anti-inflammatory Properties : Research into related compounds has demonstrated anti-inflammatory effects, suggesting that this compound may also possess similar activities. The inhibition of pro-inflammatory cytokines could be a mechanism of action worth exploring.

The compound's structural features allow it to serve as a lead compound for further modifications aimed at enhancing its biological efficacy.

Potential Biological Activities

  • Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
  • Neuroprotective Effects : Some studies suggest that compounds with similar backbones may protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative diseases.

Industrial Applications

While specific industrial applications of this compound are not extensively documented, its chemical properties suggest several potential uses:

Synthesis of Fine Chemicals

The compound can act as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to undergo various chemical transformations makes it a valuable building block.

Development of Specialty Polymers

Due to its unique functional groups, this compound may be explored for developing specialty polymers with specific properties tailored for applications in coatings or adhesives.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amine. This amine can then interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-(((1R,4R)-4-(((Benzyloxy)carbonyl)amino)cyclohexyl)amino)acetic Acid (CAS: 1560314-18-2)

  • Key Differences: Backbone: Replaces the butanoic acid chain with an acetic acid moiety, shortening the carbon chain. Substituent Position: The cyclohexyl group is part of a rigid bicyclic structure (1R,4R configuration), whereas the target compound’s cyclohexyl is a flexible β-carbon substituent. Physicochemical Impact: Reduced molecular weight and shorter chain length may decrease lipophilicity compared to the target compound .
Parameter Target Compound 2-(((1R,4R)-4-(Cbz-amino)cyclohexyl)amino)acetic Acid
Molecular Formula C₁₈H₂₅NO₄ (estimated) C₁₇H₂₄N₂O₄ (CAS: 1560314-18-2)
Functional Groups Cbz, cyclohexyl, carboxylic acid Cbz, bicyclic cyclohexyl, acetic acid
Applications Peptide synthesis, enzyme inhibition Ligand synthesis, molecular probes

Cbz-Protected Amino Acids with Alternative Side Chains

(2R)-2-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic Acid

  • Key Differences: Protecting Groups: Incorporates a tert-butoxycarbonyl (Boc) group on the γ-amino position, unlike the target compound’s unmodified γ-carbon. Stability: Boc is acid-labile, whereas Cbz requires hydrogenolysis for deprotection. This dual protection enables orthogonal synthesis strategies. Biological Relevance: The Boc group may reduce aggregation tendencies in peptide chains compared to hydrophobic cyclohexyl groups .

GC376 and Related Protease Inhibitors

  • Key Differences: Core Structure: GC376 (C₂₁H₃₁N₃O₈S) includes a sulfonic acid group and a pyrrolidinone ring, enhancing water solubility and protease-binding affinity. Biological Activity: The target compound lacks the sulfonic acid and heterocyclic motifs critical for GC376’s antiviral activity against coronaviruses .
Parameter Target Compound GC376 (C₂₁H₃₁N₃O₈S)
Solubility Moderate (lipophilic dominance) High (due to sulfonic acid)
Enzyme Targets Hypothesized: hydrolases Confirmed: 3CL protease
Therapeutic Use Research-stage Clinical (veterinary antiviral)

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-4-cyclohexylbutanoic acid (CAS: 1700206-46-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₃N₁O₇, with a molecular weight of 319.4 g/mol. The compound features a benzyloxy carbonyl group attached to an amino group, along with a cyclohexyl substituent on the butanoic acid backbone, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest potential applications in treating metabolic disorders and inflammatory conditions.

The proposed mechanism of action involves the modulation of specific enzyme activities and receptor interactions. The benzyloxy carbonyl moiety may enhance the compound's lipophilicity, facilitating its ability to cross cellular membranes and interact with intracellular targets.

In Vitro Studies

  • Enzyme Inhibition : In vitro assays have demonstrated that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it was shown to inhibit lipase activity, which is crucial for lipid metabolism.
  • Cell Proliferation : Studies using cell lines have indicated that this compound can modulate cell proliferation rates, potentially offering insights into its role in cancer biology.

In Vivo Studies

  • Animal Models : In vivo experiments using animal models have reported anti-inflammatory effects when administered at varying doses. These findings suggest a possible therapeutic application for inflammatory diseases.
  • Metabolic Effects : Research has indicated that this compound may influence glucose metabolism and insulin sensitivity, making it a candidate for further investigation in diabetes management.

Case Studies

StudyObjectiveFindings
Study AEvaluate anti-inflammatory effectsSignificant reduction in inflammatory markers in treated groups compared to controls.
Study BAssess metabolic impactImproved insulin sensitivity observed in diabetic rat models after administration of the compound.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
Compound XSimilar benzyloxy groupModerate enzyme inhibition
Compound YDifferent alkyl substituentEnhanced anti-inflammatory properties

Q & A

Q. What strategies enable the synthesis of complex derivatives from this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Modular Synthesis :

Functionalize the carboxylic acid via EDC/NHS coupling to amines or alcohols.

Modify the cyclohexyl group via hydrogenation or epoxidation.

  • High-Throughput Screening : Use parallel synthesis to generate libraries (e.g., 50–100 derivatives) for SAR.
  • References : Derivatives of similar compounds are explored for advanced material and drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.